molecular formula C6H3BrN2O2S B12996993 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid

Cat. No.: B12996993
M. Wt: 247.07 g/mol
InChI Key: WCZNVPKYFZOGMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid is a heterocyclic compound that contains both nitrogen and sulfur atoms within its structure. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and its role as a building block for more complex molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a bromo-substituted pyrrole with a thioamide, followed by cyclization to form the thiazole ring . The reaction conditions often require the use of a strong base and an appropriate solvent to facilitate the cyclization process.

Industrial Production Methods

Industrial production methods for this compound are less commonly documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scalability of these methods depends on the availability of starting materials and the efficiency of the cyclization process .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include strong bases, oxidizing agents, and reducing agents. The reaction conditions often involve specific temperatures and solvents to optimize the yield and selectivity of the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups replacing the bromine atom .

Scientific Research Applications

2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid involves its interaction with specific molecular targets within biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of the bromine atom in 2-Bromo-4H-pyrrolo[2,3-d]thiazole-5-carboxylic acid imparts unique reactivity and properties compared to its analogs. This makes it a valuable compound for the synthesis of specific derivatives that may have enhanced biological or chemical properties .

Properties

Molecular Formula

C6H3BrN2O2S

Molecular Weight

247.07 g/mol

IUPAC Name

2-bromo-4H-pyrrolo[2,3-d][1,3]thiazole-5-carboxylic acid

InChI

InChI=1S/C6H3BrN2O2S/c7-6-9-4-3(12-6)1-2(8-4)5(10)11/h1,8H,(H,10,11)

InChI Key

WCZNVPKYFZOGMJ-UHFFFAOYSA-N

Canonical SMILES

C1=C(NC2=C1SC(=N2)Br)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.